molecular formula C7H2Cl2N2O2 B2666897 4,5-Dichloro-2-nitrobenzonitrile CAS No. 28523-93-5

4,5-Dichloro-2-nitrobenzonitrile

Cat. No.: B2666897
CAS No.: 28523-93-5
M. Wt: 217.01
InChI Key: DQEOUPUFGJBXFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dichloro-2-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,5-dichloronitrobenzene with copper (I) cyanide in an inert solvent such as N,N-dimethylformamide, N-methylpyrrolidone, or pyridine. The reaction is typically carried out at a temperature range of 140°C to 170°C for 2.6 to 6.0 hours . The use of inorganic cyanides like potassium cyanide or sodium cyanide can enhance the reaction efficiency .

Industrial Production Methods

For industrial-scale production, the process involves similar reaction conditions but optimized for larger quantities. The reaction mixture is often poured into toluene, filtered to remove insoluble materials, and the filtrate is distilled to dryness. The residue is then washed with carbon tetrachloride to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Reduction: 4,5-Dichloro-2-aminobenzonitrile.

    Oxidation: Oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

4,5-Dichloro-2-nitrobenzonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms can also participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-nitrobenzonitrile is unique due to the specific positioning of its chlorine and nitro groups, which confer distinct reactivity and properties. This makes it particularly valuable as an intermediate in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

IUPAC Name

4,5-dichloro-2-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2N2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEOUPUFGJBXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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